

Application Notes and Protocols for JNJ- 42165279 Administration in Rodent Studies

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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous fatty acid ames like anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA).[1][2][3] By inhibiting FAAH, JNJ-42165279 elevates the levels of these signaling lipids, thereby potentiating their effects.[1][2][4] This document provides detailed application notes and protocols for the administration of JNJ-42165279 in rodent studies, with a focus on its preclinical characterization and its application in a neuropathic pain model.

Mechanism of Action

JNJ-42165279 is an aryl piperazinyl urea that covalently, but slowly and reversibly, inactivates the FAAH enzyme.[1][5] This mechanism of action leads to a sustained increase in the concentrations of AEA and other fatty acid amides in both the central nervous system and peripheral tissues.[1][2] The analgesic effects of elevated AEA are primarily mediated through the activation of cannabinoid receptor 1 (CB1).[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-42165279



Target	IC50 (nM)	Species	Notes
FAAH	70 ± 8	Human	Apparent IC50 after 1-hour preincubation.[1]
FAAH	313 ± 28	Rat	Apparent IC50 after 1-hour preincubation.[1]

Table 2: Pharmacokinetic Properties of JNJ-42165279 in

Rats (Single Oral Dose of 20 mg/kg)

Time (hours)	Plasma Concentration (μΜ)	Brain Concentration (μΜ)
1	4.2	6.3
8	0.130	0.167
16	Below Lower Limit of Quantification	Not Reported

Data extracted from preclinical characterization studies.[1]

Table 3: Effect of JNJ-42165279 on Brain Fatty Acid

Amide Levels in Rats

Compound	Fold Increase Over Vehicle	Time Post-Dose
Anandamide (AEA)	~3-4	4 hours
Oleoyl ethanolamide (OEA)	~2-3	4 hours
Palmitoyl ethanolamide (PEA)	~2-3	4 hours

Approximate fold increases observed in preclinical studies.[1]

Experimental Protocols

Protocol 1: Evaluation of JNJ-42165279 in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Methodological & Application





This protocol describes the induction of neuropathic pain in rats using the spinal nerve ligation model and the subsequent evaluation of the analgesic effects of JNJ-42165279.

1. Animals:

- Male Sprague-Dawley rats (140-170 g at the start of the study) are commonly used.
- Animals should be housed in groups of five per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
- Allow at least one week of acclimatization before any experimental procedures.
- 2. Spinal Nerve Ligation (SNL) Surgery:
- Anesthetize the rat using an appropriate anesthetic (e.g., halothane 1.5-2% in 66% N₂O and 33% O₂).
- Place the animal in a prone position.
- Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.
- Separate the paraspinal muscles from the spinous processes.
- Carefully remove a portion of the L6 transverse process to identify the L4, L5, and L6 spinal nerves.
- Isolate the L5 and L6 spinal nerves and tightly ligate them distal to the dorsal root ganglion and proximal to the formation of the sciatic nerve using a 6-0 silk suture.
- Ensure complete hemostasis and suture the wound.
- For sham-operated control animals, perform the same surgical procedure without the nerve ligation.
- Monitor the animals closely during recovery from anesthesia and for the first 24 hours postsurgery.
- 3. JNJ-42165279 Administration:



- JNJ-42165279 can be formulated for oral administration. A common vehicle is 10% DMSO in water.
- Dosing should be based on the specific aims of the study. Preclinical studies have used doses such as 20 mg/kg.[1]
- Administer the compound or vehicle via oral gavage at a specified time before behavioral testing.
- 4. Behavioral Testing for Mechanical Allodynia:
- Assess mechanical allodynia using von Frey filaments.
- Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 15 minutes.
- Apply von Frey filaments of increasing bending force to the plantar surface of the ipsilateral (ligated) hind paw.
- A positive response is noted as a sharp withdrawal of the paw.
- Determine the paw withdrawal threshold (PWT) using the up-down method.
- Testing should be performed before surgery to establish a baseline and at various time points post-surgery and post-drug administration.
- 5. Data Analysis:
- The paw withdrawal threshold is typically expressed in grams.
- Compare the PWT between the JNJ-42165279-treated group, the vehicle-treated group, and the sham-operated group.
- Statistical analysis can be performed using appropriate methods, such as a two-way ANOVA followed by a post-hoc test.

Visualizations



Signaling Pathway of JNJ-42165279 Action

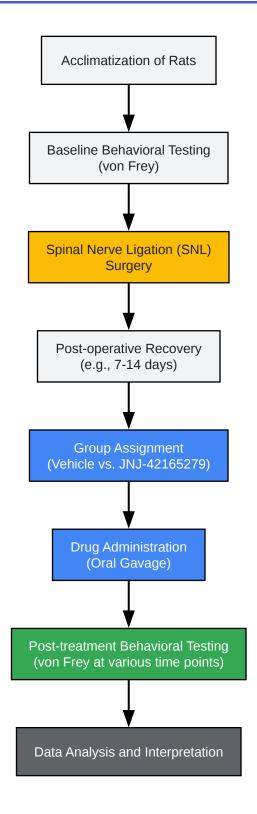


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Mechanism of JNJ-42165279 action.

Experimental Workflow for a Rodent Neuropathic Pain Study





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